3-Amino-2-(5-methylpyridin-2-yl)propan-1-ol
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Overview
Description
3-Amino-2-(5-methylpyridin-2-yl)propan-1-ol is an organic compound with the molecular formula C9H14N2O It features a pyridine ring substituted with a methyl group and an amino alcohol side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(5-methylpyridin-2-yl)propan-1-ol typically involves the reaction of 5-methylpyridin-2-amine with an appropriate aldehyde or ketone, followed by reduction. One common method involves the use of 1-Phenylprop-2-yn-1-ol and 5-methylpyridin-2-amine in the presence of silver carbonate and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in toluene, refluxed at 393 K for about 12 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-(5-methylpyridin-2-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form more saturated derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce more saturated alcohols or amines.
Scientific Research Applications
3-Amino-2-(5-methylpyridin-2-yl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-2-(5-methylpyridin-2-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino alcohol group can form hydrogen bonds and participate in various biochemical reactions, influencing the activity of target proteins and pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-(6-methylpyridin-2-yl)propan-1-ol
- 3-(2-Methylpyridin-4-yl)propan-1-ol
- 3-Amino-3-cyclohexyl-propan-1-ol
Uniqueness
3-Amino-2-(5-methylpyridin-2-yl)propan-1-ol is unique due to its specific substitution pattern on the pyridine ring and the presence of both amino and alcohol functional groups.
Properties
Molecular Formula |
C9H14N2O |
---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
3-amino-2-(5-methylpyridin-2-yl)propan-1-ol |
InChI |
InChI=1S/C9H14N2O/c1-7-2-3-9(11-5-7)8(4-10)6-12/h2-3,5,8,12H,4,6,10H2,1H3 |
InChI Key |
QRDRWNMPMPJTLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)C(CN)CO |
Origin of Product |
United States |
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